3-Fluoro-4-(propane-2-sulfonyl)aniline
Description
3-Fluoro-4-(propane-2-sulfonyl)aniline (CAS: Not explicitly provided in evidence; structurally related to SH-5472 in ) is a fluorinated aniline derivative with a propane-2-sulfonyl substituent at the para position relative to the amino group.
Properties
IUPAC Name |
3-fluoro-4-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQBMXCCQWNAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propane-2-sulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a fluorobenzene derivative, followed by reduction to form the corresponding aniline. The sulfonyl group is then introduced through a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propane-2-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the nitro group can produce various amine derivatives .
Scientific Research Applications
3-Fluoro-4-(propane-2-sulfonyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propane-2-sulfonyl)aniline involves its interaction with various molecular targets and pathways. The fluorine atom and sulfonyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Sulfonyl vs. Heterocyclic Substituents :
- The propane-2-sulfonyl group in this compound enhances hydrophilicity compared to hydrophobic heterocycles like pyrrolopyridine ( vs. 1, 7). This difference may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
- In contrast, pyrrolo[2,3-b]pyridin-4-yloxy derivatives exhibit potent c-Met kinase inhibition (IC₅₀ ~10 nM), suggesting that bulky heterocyclic groups improve target binding .
Fluorine Position and Electronic Effects :
- Fluorine at the meta position (as in the target compound) is conserved across analogues. This substitution is critical for maintaining electronic interactions with kinase active sites, as demonstrated in QSAR studies .
Piperazine and Morpholine Derivatives :
Table 2: Stability and Hazard Profiles
Key Observations:
- Thermal Stability : The morpholinyl derivative () has a higher melting point (155–156°C) compared to tetrahydrofuran-containing analogues (61–62°C), likely due to stronger intermolecular interactions from the phthalimido group.
- Safety : Sulfonyl derivatives (e.g., SH-5472) lack explicit hazard classifications, whereas tetrahydrofuran analogues are marked as irritants .
Biological Activity
3-Fluoro-4-(propane-2-sulfonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₁FNO₂S
- Molecular Weight : Approximately 215.25 g/mol
- Structure : It features a fluorine atom and a sulfonyl group attached to an aniline ring, which is crucial for its biological interactions.
Target Enzymes
Research indicates that compounds similar to this compound may inhibit soluble epoxide hydrolase (sEH). The inhibition of sEH can lead to:
- Increased levels of epoxyeicosatrienoic acids (EETs) : These are known to have vasodilatory and anti-inflammatory effects.
- Decreased levels of dihydroxyeicosatrienoic acids (DHETs) : This shift can contribute to lowering blood pressure and reducing inflammation.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: 0.22 μg/mL
- Against Escherichia coli: 0.25 μg/mL
The mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Other Derivative | 0.25 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against BRAF mutant melanoma.
- Inhibition of Cell Proliferation :
- IC₅₀ value in BRAF mutant melanoma cell lines: 0.5 μM
- Comparison with control drugs indicates significant cytotoxic effects.
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.5 | BRAF mutant melanoma |
| Control Drug | 1.2 | BRAF mutant melanoma |
The anticancer activity is attributed to the compound's ability to inhibit specific signaling pathways involved in cancer progression.
Study on Antimicrobial Efficacy
A comprehensive study evaluated several derivatives, including this compound, revealing strong activity against both Gram-positive and Gram-negative bacteria. The results highlighted the compound's superior performance compared to traditional antibiotics, supporting its potential as a therapeutic agent in treating bacterial infections.
Study on Anticancer Properties
Another study focused on the anticancer effects of various pyrazole derivatives, including this compound. Researchers synthesized analogs and tested them against different cancer cell lines, confirming significant cytotoxic effects particularly in BRAF mutant melanoma cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
